![molecular formula C12H14ClNO2 B14595095 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene CAS No. 61608-84-2](/img/structure/B14595095.png)
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is an organic compound that features a cyclopentyl ring substituted with a chloromethyl group and a nitrobenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Nitration: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-[2-(Aminomethyl)cyclopentyl]-4-nitrobenzene.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene involves its interaction with molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitro group may also participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 1-[2-(Chloromethyl)cyclopentyl]-4-methylbenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-aminobenzene
- 1-[2-(Chloromethyl)cyclopentyl]-4-hydroxybenzene
Uniqueness: 1-[2-(Chloromethyl)cyclopentyl]-4-nitrobenzene is unique due to the presence of both a chloromethyl group and a nitro group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
61608-84-2 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
1-[2-(chloromethyl)cyclopentyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H14ClNO2/c13-8-10-2-1-3-12(10)9-4-6-11(7-5-9)14(15)16/h4-7,10,12H,1-3,8H2 |
Clé InChI |
HMVKMHUNVQGRLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)

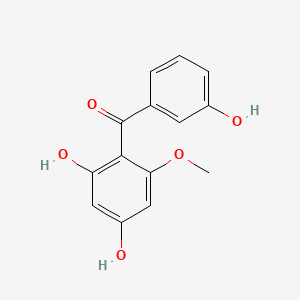
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
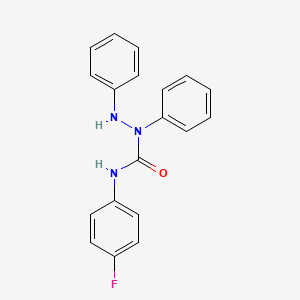
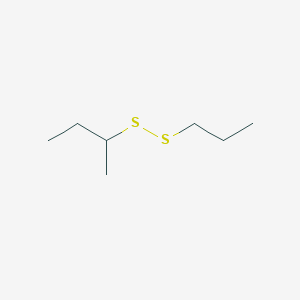
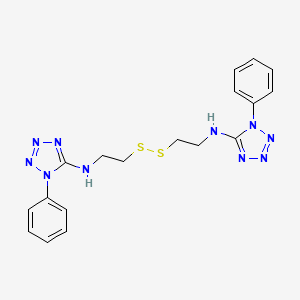
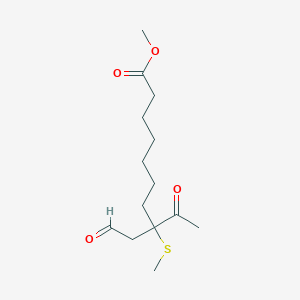
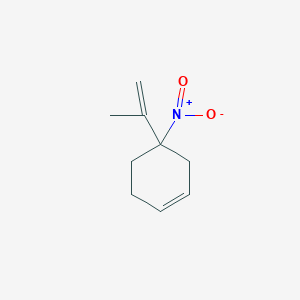
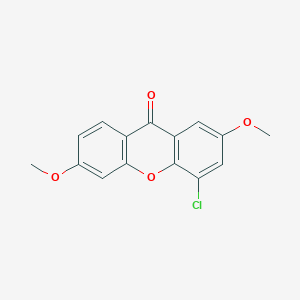
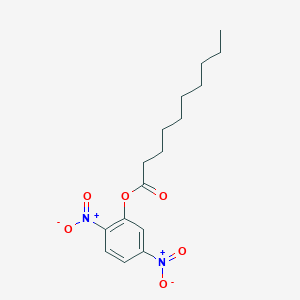
![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14595067.png)
